Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate
CAS No.: 1228956-95-3
Cat. No.: VC0111456
Molecular Formula: C21H18N2O4
Molecular Weight: 362.385
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228956-95-3 |
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Molecular Formula | C21H18N2O4 |
Molecular Weight | 362.385 |
IUPAC Name | benzyl 3-(phenylmethoxycarbonylamino)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C21H18N2O4/c24-20(26-14-16-8-3-1-4-9-16)19-18(12-7-13-22-19)23-21(25)27-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,25) |
Standard InChI Key | HJZNKUHGIWQTLI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=CC=N2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound is likely to exhibit physical and chemical properties similar to other benzylated picolinate derivatives. Based on structural similarities with related compounds, the following properties can be inferred:
Property | Description |
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Physical State | Solid at room temperature |
Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, chloroform) |
Stability | Sensitive to strong acids and oxidizing agents |
Functional Groups | Benzyl ester, carbamate (Cbz), pyridine |
Reactivity | Susceptible to hydrolysis at the ester and carbamate positions |
Synthesis Methods
General Synthetic Approaches
The synthesis of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate would likely involve multiple steps starting from appropriately substituted pyridine derivatives. Drawing parallels from similar compounds, the synthetic route might include:
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Preparation of a 3-aminopicolinic acid precursor
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Protection of the amino group using benzyl chloroformate (Cbz-Cl)
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Esterification of the carboxylic acid with benzyl alcohol
Similar picolinate derivatives are synthesized through esterification reactions using readily available starting materials. For instance, the synthesis of Benzyl 3-(benzyloxy)picolinate typically starts with 3-hydroxypicolinic acid and benzyl alcohol under reflux conditions, followed by neutralization and extraction to isolate the product.
Specific Synthesis Considerations
Applications in Research and Development
Synthetic Utility as an Intermediate
The compound likely serves as an important intermediate in organic synthesis, particularly in the development of:
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Advanced heterocyclic structures
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Compounds requiring orthogonal protecting group strategies
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Novel drug candidates containing the picolinate scaffold
The presence of both benzyl ester and Cbz protecting groups provides orthogonal deprotection options, which is valuable in multi-step synthesis of complex molecules.
Comparative Analysis with Similar Compounds
Structural Comparison with Related Compounds
Several compounds share structural similarities with Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate, allowing for comparative analysis:
Functional Comparison and Reactivity Patterns
The reactivity and functional properties of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate can be compared with similar compounds based on their shared functional groups:
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The benzyl ester group provides protection for the carboxylic acid while remaining cleavable under specific conditions (e.g., hydrogenolysis)
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The Cbz-protected amino group offers stability under various reaction conditions while allowing selective deprotection when needed
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The picolinate core contributes to potential metal-chelating properties and interactions with biological targets
Compounds with similar structures have demonstrated unique reactivity patterns that may apply to Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate as well. For example, during synthetic transformations of complex picolinate derivatives used in the synthesis of acromelic acids, specific epimerization patterns and stereoselectivity have been observed .
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